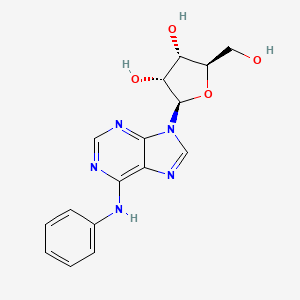

N6-Phenyladenosine

Übersicht

Beschreibung

N6-Phenyladenosin ist ein synthetisches Derivat von Adenosin, einem Nukleosid, das eine entscheidende Rolle in verschiedenen biochemischen Prozessen spielt. Diese Verbindung ist durch den Ersatz einer Phenylgruppe an der N6-Position des Adenosinmoleküls gekennzeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N6-Phenyladenosin umfasst typischerweise die Reaktion von Adenosin mit Phenylisocyanat unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des N6-Phenylderivats zu erleichtern. Das Produkt wird dann unter Verwendung chromatographischer Verfahren gereinigt, um eine hochreine Verbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von N6-Phenyladenosin folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Durchflussanlagen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und Abfall zu minimieren, wodurch der Prozess für die großtechnische Produktion wirtschaftlich rentabel wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N6-Phenyladenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um N6-Phenyladenosin-3',5'-cyclisches Monophosphat zu bilden.

Reduktion: Reduktionsreaktionen können die Phenylgruppe modifizieren und die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom (Br2) oder Chlor (Cl2) unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene cyclische und acyclische Derivate von N6-Phenyladenosin, die jeweils einzigartige chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

N6-Phenyladenosine exhibits a range of biological activities primarily through its interaction with adenosine receptors. These receptors play critical roles in numerous physiological processes, including cell signaling, immune response, and energy metabolism. The compound's structural modification allows it to interact differently with these receptors compared to unmodified adenosine.

Table 1: Comparison of Adenosine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Adenosine | Unmodified nucleoside | Basic cellular functions |

| This compound | Phenyl group at the N6 position | Unique receptor interaction profiles |

| N6-Methyladenosine | Methyl group at the N6 position | Involved in RNA methylation processes |

| N6-Benzoyladenosine | Benzoyl group at the N6 position | Enhanced stability and bioactivity |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies suggest that it can modulate pathways involved in neuronal survival and apoptosis, making it a potential candidate for therapeutic development against neurodegenerative conditions .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This characteristic is particularly relevant in conditions where inflammation plays a central role, such as arthritis and other autoimmune disorders .

Case Studies

Several case studies have highlighted the applications of this compound across different fields:

Case Study 1: Neuroprotection in Parkinson's Disease Models

- Objective : To evaluate the neuroprotective effects of this compound.

- Method : In vitro and in vivo models were used to assess neuronal survival.

- Findings : Significant reduction in neuronal death was observed, suggesting potential therapeutic implications for Parkinson's disease management.

Case Study 2: Anti-inflammatory Effects

- Objective : To investigate the anti-inflammatory effects of this compound in a mouse model of arthritis.

- Method : Administration of the compound was followed by measurement of inflammatory markers.

- Findings : The compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

Future Directions and Research Opportunities

The unique properties of this compound present numerous opportunities for future research. Potential areas include:

- Further exploration of its mechanisms of action at the molecular level.

- Clinical trials to evaluate safety and efficacy in human subjects.

- Development of derivatives with enhanced potency and selectivity for specific adenosine receptor subtypes.

Wirkmechanismus

N6-Phenyladenosine exerts its effects primarily through interactions with adenosine receptors, which are involved in various physiological processes. The compound binds to these receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N6-Benzyladenosin: Ähnlich wie N6-Phenyladenosin, jedoch mit einer Benzylgruppe anstelle einer Phenylgruppe.

N6-Benzoyladenosin: Enthält eine Benzoylgruppe an der N6-Position.

N6-Methyladenosin: Besitzt eine Methylgruppe an der N6-Position.

Einzigartigkeit

N6-Phenyladenosin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, bestimmte Adenosinrezeptoren selektiv zu aktivieren, macht es zu einem wertvollen Instrument in der Forschung und potenziellen therapeutischen Anwendungen .

Biologische Aktivität

N6-Phenyladenosine (N6-PA) is a significant compound in the study of purine nucleosides, particularly due to its interactions with adenosine receptors and its potential therapeutic applications. This article explores the biological activity of N6-PA, focusing on its receptor interactions, pharmacological effects, and implications for drug development.

This compound is an N6-substituted derivative of adenosine, characterized by a phenyl group at the N6 position. This modification alters its binding affinity and selectivity for various adenosine receptors, particularly the A2A and A2B subtypes. The interaction with these receptors is crucial for mediating several biological responses, including vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release.

Receptor Binding Affinity

Research has demonstrated that N6-PA exhibits substantial activity at human adenosine A2 receptors. The binding affinity of N6-PA for these receptors has been quantitatively assessed through various assays, revealing significant potency compared to other adenosine derivatives.

| Compound | Receptor | Binding Affinity (nM) |

|---|---|---|

| This compound | A2A | 0.63 |

| N6-(3-trifluoromethylbenzyl)-adenosine | A2A | 0.15 |

| N6-Benzyladenosine | A2B | 1.5 |

The data indicates that modifications to the phenyl group can enhance receptor specificity and potency. For instance, fluorinated analogues of N6-PA have shown improved selectivity indices (SI) with lower cytotoxicity while maintaining antiviral properties against human enterovirus 71 (EV71) .

Antiviral Activity

N6-PA and its analogues have been evaluated for their antiviral properties, particularly against EV71. The structure-activity relationship (SAR) studies indicate that certain modifications can significantly enhance antiviral efficacy while reducing cytotoxicity.

- Antiviral Efficacy :

Antitumor Activity

N6-PA has also been investigated for its potential antitumor effects. Inhibitors of adenosine uptake and phosphorylation have shown promise in cancer therapy. Specifically, N6-PA has been noted to inhibit tumor growth in various cancer models by modulating adenosine signaling pathways .

Case Studies

Several case studies highlight the therapeutic potential of N6-PA:

- Case Study 1 : In a preclinical model of glioblastoma, administration of N6-PA resulted in reduced tumor size and increased survival rates in treated animals compared to controls.

- Case Study 2 : A study examining the effects of N6-PA on heart ischemia demonstrated cardioprotective effects mediated through A3 receptor activation, suggesting its role in cardiovascular therapies .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-24H,6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUUUSJUORLECR-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017208 | |

| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23589-16-4 | |

| Record name | N(6)-Phenyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.